1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is an organic compound with a complex structure that includes an indole core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole-thiophene intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiophene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide: Shares structural similarities with the presence of a thiophene ring and a carboxamide group.
1,3-bis(4-fluorophenyl)urea: Contains a urea group and aromatic rings, similar to the indole and thiophene rings in the target compound.
Uniqueness
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its specific combination of an indole core, thiophene ring, and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N2OS |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,5-dimethyl-N-(thiophen-2-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C16H16N2OS/c1-11-5-6-14-12(8-11)9-15(18(14)2)16(19)17-10-13-4-3-7-20-13/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
CWZNVGFLCKFZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=CS3)C |
Origin of Product |
United States |
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